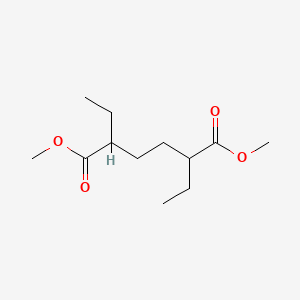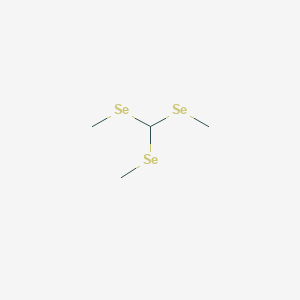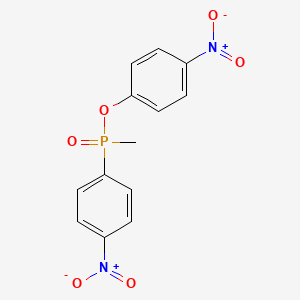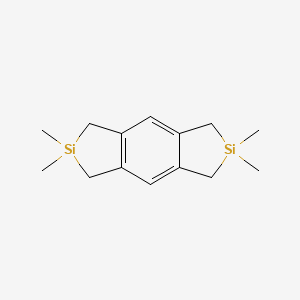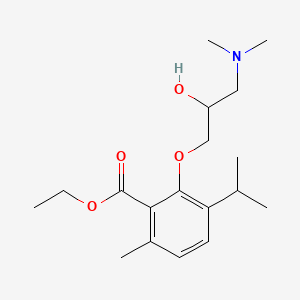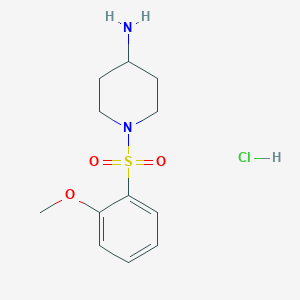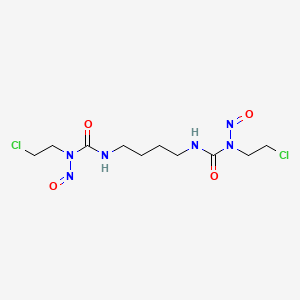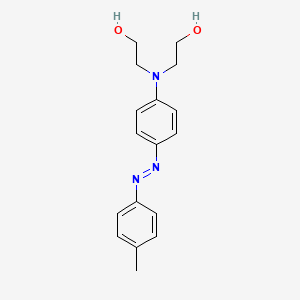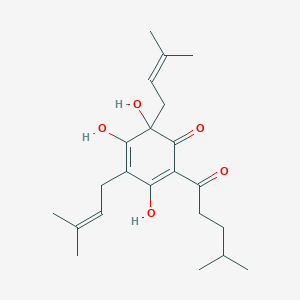![molecular formula C16H21NO6 B13798832 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)
1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a benzyloxycarbonyl group, an amino alcohol moiety, and a trioxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multiple steps. One common approach is to start with the preparation of the trioxabicyclo[2.2.2]octane core, followed by the introduction of the benzyloxycarbonyl group and the amino alcohol moiety. The reaction conditions often include the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce free amines.
Scientific Research Applications
1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino alcohol moiety may also play a role in binding to active sites or facilitating molecular interactions.
Comparison with Similar Compounds
- 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Sulfur compounds with similar bicyclic structures
Uniqueness: this compound is unique due to its specific combination of functional groups and its bicyclic core. This structure imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,17,19)/t13-,15?,16?/m1/s1 |
InChI Key |
XTZJPDHTFJRYOD-IUDNXUCKSA-N |
Isomeric SMILES |
CC12COC(OC1)(OC2)[C@@H](CO)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC12COC(OC1)(OC2)C(CO)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



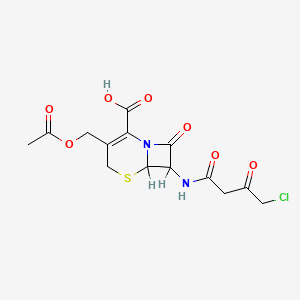
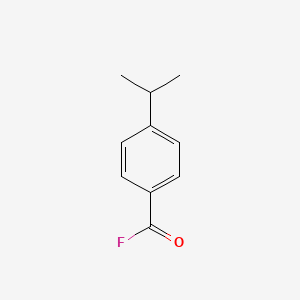
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
